![molecular formula C16H15ClFNO5S B2523047 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1421443-16-4](/img/structure/B2523047.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.
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Scientific Research Applications
- Substituent Effects : The presence of various electron-donating or electron-withdrawing substituents significantly influences the anticancer activity of these compounds .
Antimicrobial Activities
Fluorinated heterocycles also demonstrate antimicrobial properties. Here’s what we know:
- Structure-Activity Relationship (SAR) : The specific arrangement of substituents on the heterocyclic ring significantly impacts antimicrobial activity .
Detection of Heavy Metal Ions
Interestingly, the compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide” has been used for detecting the carcinogenic heavy metal ion lead (Pb^2+). Researchers developed a sensitive and selective Pb^2+ sensor by depositing a thin layer of this compound on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion) as a reliable electrochemical approach .
Nonlinear Optical Properties
While not extensively studied for this compound, nonlinear optical properties are an interesting area. Researchers investigate how these molecules interact with light, potentially leading to applications in optical devices and communication systems .
Antitumor Evaluation
In a separate study, related compounds showed potent growth inhibition properties against human cancer cell lines, with IC50 values generally below 5 μM .
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) found in plants . This receptor plays a crucial role in the regulation of plant growth and development by mediating the response to auxin, a vital plant hormone .
Mode of Action
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances the signaling responses related to root growth . The compound has been shown to have a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a naturally occurring auxin .
Biochemical Pathways
Upon binding to the TIR1 receptor, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide triggers a series of biochemical reactions that enhance root growth . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This leads to an increase in root growth and potentially enhances crop production .
Pharmacokinetics
It is known that the compound obeys lipinski’s rule of five, suggesting good bioavailability
Result of Action
The result of the action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a significant promotion of root growth in plants . By enhancing the auxin response and down-regulating root growth-inhibiting genes, it leads to an increase in root length and density . This can potentially improve the plant’s ability to absorb water and nutrients, thereby enhancing crop yield .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYOKLLXXEBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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